Berubicin Hydrochloride (WP744) is a synthetic, second-generation 4'-O-benzylated anthracycline and topoisomerase II poison. Unlike first-generation anthracyclines, it is structurally engineered to cross the blood-brain barrier (BBB) and accumulate at therapeutic concentrations in central nervous system (CNS) tissues[1]. In addition to its BBB permeability, Berubicin Hydrochloride evades major multidrug resistance (MDR) efflux transporters, including P-glycoprotein (P-gp) and MRP1, making it a critical procurement choice for neuro-oncology and refractory tumor modeling where standard agents exhibit poor bioavailability or rapid efflux [2].
Substituting Berubicin Hydrochloride with conventional doxorubicin or daunorubicin fundamentally compromises neuro-oncology and drug-resistant assay integrity. Standard anthracyclines are highly susceptible to P-gp and BCRP-mediated efflux and demonstrate virtually zero passive BBB penetration, necessitating complex, artifact-prone liposomal or nanoparticle delivery systems for CNS applications [1]. Procurement of the specific Berubicin Hydrochloride salt ensures direct aqueous solubility for intravenous formulation while maintaining inherent BBB penetrance and resistance evasion, preventing the false-negative efficacy results commonly observed when using generic anthracyclines in orthotopic glioma or MDR-overexpressing models [2].
In comparative in vitro assays using the KBM-5 cell line, Berubicin Hydrochloride demonstrated significantly higher cytotoxic potency than standard doxorubicin. The 4'-O-benzylation allows the compound to bypass P-gp and MRP1 efflux mechanisms, resulting in a 4-fold lower IC50 compared to the generic baseline [1].
| Evidence Dimension | In vitro cytotoxicity (IC50) in KBM-5 cells |
| Target Compound Data | Berubicin Hydrochloride (IC50 = 0.5 µM) |
| Comparator Or Baseline | Doxorubicin (IC50 = 2.0 µM) |
| Quantified Difference | 4-fold greater potency (75% reduction in IC50) |
| Conditions | 96-hour cell culture assay |
Procurement of Berubicin is essential for researchers screening against refractory, MDR-positive cancer models where standard anthracyclines are actively extruded.
Berubicin Hydrochloride's ability to cross the BBB translates to measurable in vivo advantages. In intracranial orthotopic glioma models, systemic administration of Berubicin significantly prolonged survival times compared to temozolomide, the current standard-of-care chemotherapeutic baseline for GBM [1].
| Evidence Dimension | In vivo survival time prolongation |
| Target Compound Data | Berubicin Hydrochloride (Systemic administration) |
| Comparator Or Baseline | Temozolomide (Standard of care baseline) |
| Quantified Difference | Statistically prolonged overall survival time relative to the temozolomide baseline |
| Conditions | Intracranial orthotopic glioma mouse model |
Validates the compound as a highly reliable positive control or experimental therapeutic in preclinical in vivo neuro-oncology models compared to standard clinical baselines.
Unlike free base anthracycline analogs that require complex solvent systems, Berubicin Hydrochloride is highly soluble and stable in aqueous solutions at physiological pH. This permits direct formulation into sterile saline for IV infusions without the need for liposomal encapsulation to achieve CNS delivery [1].
| Evidence Dimension | Formulation complexity and aqueous solubility |
| Target Compound Data | Berubicin Hydrochloride (Direct aqueous solubility at physiological pH) |
| Comparator Or Baseline | Free base analogs / Liposomal doxorubicin (Requires complex encapsulation for CNS/systemic stability) |
| Quantified Difference | Elimination of lipid-carrier requirements for BBB penetration |
| Conditions | Intravenous (IV) infusion preparation |
Streamlines preclinical formulation workflows and ensures highly reproducible dosing in animal models without the pharmacokinetic confounding factors of carrier molecules.
Due to its validated ability to cross the blood-brain barrier and prolong survival in orthotopic models, Berubicin Hydrochloride is a highly effective anthracycline for in vivo CNS tumor research, replacing doxorubicin which fails to achieve therapeutic brain concentrations [1].
Because it evades P-gp, MRP1, and BCRP transporters, this compound serves as a critical tool or positive control in cytotoxicity assays involving heavily pre-treated or inherently resistant cell lines (e.g., KBM-5), where it demonstrates a 4-fold potency advantage over standard in-class alternatives [2].
The hydrochloride salt form provides direct aqueous solubility at physiological pH, making it highly suitable for researchers developing direct IV infusion protocols without the need for complex lipid or nanoparticle encapsulation strategies [3].